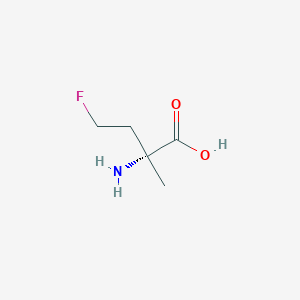
4-Fluoro-D-isovaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-D-isovaline is a non-proteinogenic amino acid with the chemical formula C5H10FNO2 It is a derivative of isovaline, where a fluorine atom replaces one of the hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isovaline using reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under controlled conditions . The reaction is carried out in a suitable solvent, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluoro-D-isovaline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-D-isovaline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Fluoro-D-isovaline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-D-isovaline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical processes . The exact pathways and targets are still under investigation, but its structural similarity to other amino acids suggests it may interact with similar biological systems .
Comparación Con Compuestos Similares
Isovaline: A non-fluorinated analog with similar structural properties.
Glycine: An inhibitory neurotransmitter with structural similarities to isovaline.
γ-Aminobutyric acid (GABA): Another inhibitory neurotransmitter with structural similarities.
Uniqueness: 4-Fluoro-D-isovaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and bioavailability compared to its non-fluorinated analogs .
Propiedades
Número CAS |
321198-93-0 |
|---|---|
Fórmula molecular |
C5H10FNO2 |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
NJGXDLBWRBRMJD-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@](CCF)(C(=O)O)N |
SMILES canónico |
CC(CCF)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


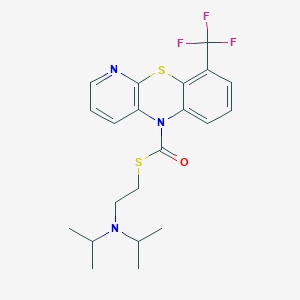
![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)

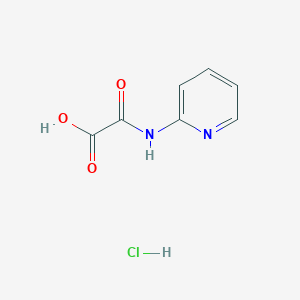
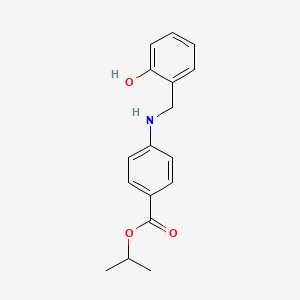

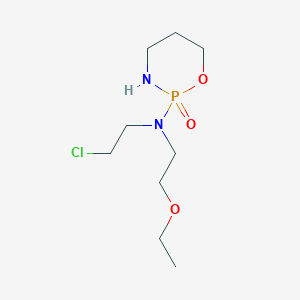
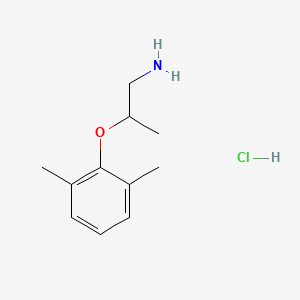
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
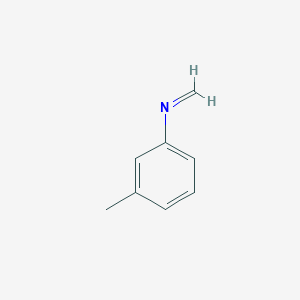
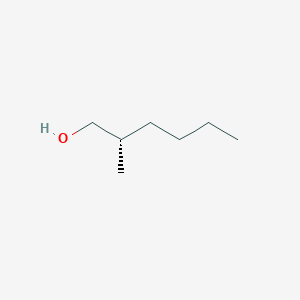
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
